5-Bromo-1-pentyne

Description

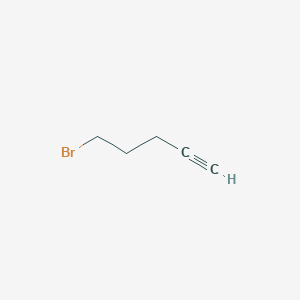

Structure

3D Structure

Properties

IUPAC Name |

5-bromopent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c1-2-3-4-5-6/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKBNXAJNJSILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477846 | |

| Record name | 1-Bromo-4-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28077-72-7 | |

| Record name | 1-Bromo-4-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopent-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-pentyne is a bifunctional organic compound that serves as a versatile building block in modern organic synthesis. Its structure, incorporating both a terminal alkyne and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and functional materials. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is soluble in common organic solvents such as acetone (B3395972) and dichloromethane.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇Br | [1] |

| Molecular Weight | 147.01 g/mol | [1] |

| CAS Number | 28077-72-7 | [1] |

| Appearance | Colorless to pale yellow oil/liquid | [1] |

| Boiling Point | 98-100 °C | [1] |

| 134 °C at 763 Torr | [1] | |

| Density | ~1.3 g/mL | [1] |

| 1.361 ± 0.06 g/cm³ (Predicted) | [1] | |

| Melting Point | -104 °C | [1] |

| Solubility | Soluble in acetone, dichloromethane, alcohols, and ethers. | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available and provides characteristic peaks for the acetylenic proton and the protons on the carbon chain. |

| ¹³C NMR | Spectral data is available, showing distinct signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the alkyl chain. |

| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the C≡C and C-H stretching of the terminal alkyne, as well as the C-Br stretching frequency. |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. |

Reactivity and Synthetic Applications

The dual functionality of this compound dictates its reactivity. The terminal alkyne can participate in a variety of reactions, including coupling reactions and cycloadditions, while the alkyl bromide is susceptible to nucleophilic substitution.

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydrobromination of 1,5-dibromopentane.[2][3]

Experimental Protocol: Synthesis from 1,5-Dibromopentane [2][3]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a distillation apparatus, combine 1,5-dibromopentane, N,N-dimethylformamide (DMF), and a catalytic amount of hexamethylphosphoramide (HMPA).

-

Heating: Heat the reaction mixture in an oil bath to 140-150°C for approximately 4-6 hours.

-

Distillation: Collect the fractions that distill over at atmospheric pressure.

-

Work-up: Wash the collected fractions twice with a saturated brine solution.

-

Purification: Separate the organic layer and purify by rectification (fractional distillation) to obtain pure this compound.

Sonogashira Coupling

The terminal alkyne of this compound readily participates in Sonogashira coupling reactions with aryl or vinyl halides to form C(sp)-C(sp²) bonds. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5][6][7]

Experimental Protocol: General Sonogashira Coupling [5]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (e.g., 3 mol%), and a copper(I) co-catalyst like CuI (e.g., 5 mol%).

-

Solvent and Base Addition: Add an anhydrous solvent such as THF and a base, typically an amine like triethylamine. Stir the mixture at room temperature for a few minutes.

-

Alkyne Addition: Add this compound (1.1-1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or heat gently if necessary. Monitor the reaction progress by TLC or GC.

-

Work-up: Upon completion, cool the reaction mixture, filter through a pad of celite to remove the catalysts, and wash the filter cake with an organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][8][][10][11]

Experimental Protocol: General CuAAC Reaction [1]

-

Reactant Preparation: Dissolve the organic azide and this compound in a suitable solvent system, which can range from organic solvents to aqueous buffers.

-

Catalyst Preparation: Prepare a stock solution of a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-binding ligand is often used to stabilize the Cu(I) oxidation state and accelerate the reaction.

-

Reaction Initiation: Add the catalyst solution to the mixture of the azide and alkyne.

-

Reaction Conditions: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the product can often be isolated by simple filtration or extraction, followed by purification if necessary, often by column chromatography.

Nucleophilic Substitution

The primary alkyl bromide in this compound is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 5-position.

Experimental Protocol: Synthesis of 5-Azido-1-pentyne [12][13]

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a polar aprotic solvent such as DMF or DMSO.

-

Nucleophile Addition: Add sodium azide (NaN₃) to the solution.

-

Reaction Conditions: Heat the reaction mixture with stirring. The progress of the reaction can be monitored by TLC or GC to observe the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.

Safety Information

This compound is a flammable liquid and should be handled with care. It is also an irritant to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its dual functionality enables a wide array of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds through well-established and reliable reactions. This guide provides the fundamental chemical properties and detailed experimental frameworks to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. A new method for synthesizing 5-Bromo-1-pentene_Chemicalbook [chemicalbook.com]

- 3. CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents [patents.google.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. bioclone.net [bioclone.net]

- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides [mdpi.com]

- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

An In-depth Technical Guide to 5-Bromo-1-pentyne

This guide provides comprehensive information on the chemical properties of 5-Bromo-1-pentyne, tailored for researchers, scientists, and professionals in drug development.

Core Properties

This compound is an organic compound utilized as a chemical reagent in various organic synthesis reactions. Its utility in the pharmaceutical field is primarily as an intermediate for the synthesis of more complex drug molecules.

Quantitative Data

The fundamental quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H7Br | |

| Molecular Weight | 147.01 g/mol | |

| CAS Number | 28077-72-7 |

Logical Relationships

The following diagram illustrates the logical connection between the compound's name, its structural features, and its derived chemical formula and molecular weight.

Experimental Protocols

As a commercially available chemical reagent, the primary "experimental protocol" of relevance to the end-user is its application in synthesis.

General Use in Organic Synthesis:

This compound is often used in alkylation reactions where the terminal alkyne can be deprotonated to form a potent nucleophile, and the bromo- functional group can either be retained or participate in subsequent reactions.

-

Alkylation: It can be used to introduce a 5-bromopentynyl group to a molecule.

-

Intermediate in Pharmaceutical Synthesis: The compound serves as a building block for more complex molecules in the development of new pharmaceutical agents.

Due to its nature as a chemical intermediate, specific experimental protocols are highly dependent on the target molecule being synthesized. Researchers should consult relevant synthetic chemistry literature for detailed procedures tailored to their specific research goals.

Technical Guide: Physical Properties of 5-Bromo-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-1-pentyne (CAS No. 28077-72-7). The information herein is intended to support research, development, and drug discovery activities by presenting key data in a clear and accessible format, supplemented with detailed experimental protocols and a conceptual visualization of the interplay between these physical characteristics.

Core Physical Properties

This compound is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl bromide. These functional groups make it a valuable building block in a variety of synthetic applications, including the construction of complex molecular architectures relevant to pharmaceutical development. A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and purification.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison. It is important to note that some reported values in the literature show discrepancies, and not all physical properties have experimentally determined values available.

| Physical Property | Value | Notes |

| Molecular Formula | C₅H₇Br | |

| Molecular Weight | 147.01 g/mol | |

| Appearance | Colorless to pale brown liquid | |

| Boiling Point | 98-100 °C or 134 °C | Discrepancy noted in literature. The lower range is more commonly cited. The higher value is specified at 763 mmHg. |

| Melting Point | -104 °C | [1] |

| Density | ~1.3 g/mL (Predicted) | No experimentally measured value is readily available in the literature. |

| Refractive Index | Not Available | No experimentally determined value is readily available in the literature. |

| Solubility | Soluble in organic solvents | Soluble in common organic solvents such as alcohols, ethers, and non-polar solvents.[1] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physical properties of this compound. These are generalized protocols adapted for a liquid haloalkyne and should be performed with appropriate safety precautions in a certified laboratory setting.

Determination of Boiling Point (Microscale Method)

This method is suitable for determining the boiling point of a small sample of this compound.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Mineral oil

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is securely attached to the thermometer.

-

The assembly is clamped so that the bulb of the thermometer and the test tube are immersed in the mineral oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The mass of the pycnometer filled with the sample is measured.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Ethanol (B145695) and lens paper

Procedure:

-

The prisms of the Abbe refractometer are cleaned with ethanol and lens paper.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the surface of the prism.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be maintained at a constant, specified value (typically 20°C or 25°C) using the water bath.

Determination of Solubility in Organic Solvents

A qualitative assessment of solubility can be performed as follows.

Apparatus:

-

Small test tubes

-

Graduated pipette or dropper

-

Vortex mixer (optional)

-

A selection of organic solvents (e.g., ethanol, diethyl ether, dichloromethane, hexane)

Procedure:

-

Approximately 0.1 mL of this compound is added to a clean, dry test tube.

-

The selected organic solvent is added dropwise (e.g., in 0.2 mL increments) to the test tube.

-

After each addition, the mixture is agitated (e.g., by flicking the test tube or using a vortex mixer) to observe for dissolution.

-

The substance is considered soluble if a homogeneous solution is formed. The approximate solubility can be reported in terms of the volume of solvent required to dissolve a given amount of the solute.

Mandatory Visualization

The following diagram illustrates the logical relationships between the fundamental molecular and bulk physical properties of this compound.

Caption: Logical flow of physical property dependencies for this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 5-Bromo-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 5-bromo-1-pentyne, a valuable bifunctional molecule in organic synthesis. This document details a key synthetic pathway, experimental protocols, and purification techniques, supported by quantitative data and visualizations to aid researchers in their practical applications.

Introduction

This compound (CAS No: 28077-72-7) is a chemical intermediate featuring a terminal alkyne and a primary bromide. This unique structure allows for sequential or orthogonal functionalization, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The terminal alkyne can participate in reactions such as Sonogashira coupling and click chemistry, while the bromo group is susceptible to nucleophilic substitution.

Synthesis of this compound

A reliable and commonly employed method for the synthesis of this compound involves the bromination of 4-pentyn-1-ol (B147250). This two-step process begins with the synthesis of the precursor alcohol, 4-pentyn-1-ol, followed by its conversion to the desired bromoalkyne.

Synthesis of the Precursor: 4-Pentyn-1-ol

4-Pentyn-1-ol can be efficiently synthesized from the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia (B1221849).[1]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a cold-finger condenser, a stirrer, and an inlet tube, prepare a solution of sodium amide in liquid ammonia. This is achieved by adding hydrated ferric nitrate (B79036) (1 g) to anhydrous liquid ammonia (1 L), followed by the addition of clean, freshly cut sodium (80.5 g, 3.5 g atoms).[1]

-

Once the sodium is completely converted to sodium amide, add tetrahydrofurfuryl chloride (120.5 g, 1 mole) dropwise over 25-30 minutes.[1]

-

Stir the mixture for an additional hour.

-

Quench the reaction by the portion-wise addition of solid ammonium (B1175870) chloride (177 g, 3.3 moles) at a rate that controls the exothermic reaction.[1]

-

Allow the ammonia to evaporate overnight in a fume hood.

-

Extract the residue with multiple portions of ether.

-

Distill the combined ether extracts to remove the solvent.

-

The crude 4-pentyn-1-ol is then purified by fractional distillation.

Quantitative Data for 4-Pentyn-1-ol Synthesis:

| Parameter | Value | Reference |

| Yield | 75-85% | [1] |

| Boiling Point | 70-71 °C at 29 mmHg | [1] |

| Refractive Index (nD25) | 1.4443 | [1] |

Conversion of 4-Pentyn-1-ol to this compound

The conversion of the hydroxyl group of 4-pentyn-1-ol to a bromide is a standard nucleophilic substitution reaction. Common brominating agents for such transformations include phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃).

Conceptual Experimental Protocol (Based on analogous reactions):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentyn-1-ol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add the brominating agent (e.g., PBr₃ or a pre-mixed solution of CBr₄ and PPh₃) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

Expected Quantitative Data (Estimated based on similar reactions):

| Parameter | Estimated Value |

| Yield | 60-80% |

| Purity (crude) | >80% |

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, reagents, and byproducts. Vacuum distillation is the most effective method for purifying this volatile liquid.

Experimental Protocol for Vacuum Distillation:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a cold trap to protect the vacuum pump. Ensure all glassware is dry and the joints are properly sealed.

-

Sample Preparation: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar for smooth boiling.

-

Distillation: Gradually apply vacuum to the system. Once the desired pressure is stable, begin heating the distillation flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point of this compound is reported to be 98-100 °C at atmospheric pressure, which will be significantly lower under vacuum.

-

Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum. Transfer the purified product to a clean, tared container.

Physical and Spectroscopic Data of this compound:

| Property | Value | Reference |

| Molecular Formula | C₅H₇Br | |

| Molecular Weight | 147.01 g/mol | |

| Boiling Point | 98-100 °C | |

| Density | ~1.3 g/mL | |

| Appearance | Colorless liquid |

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This guide outlines a robust and well-documented pathway for the synthesis and purification of this compound. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers can confidently prepare this versatile building block for their synthetic endeavors. The provided quantitative data and workflow visualizations serve as practical tools for planning and executing the synthesis in a laboratory setting.

References

A Technical Guide to 5-Bromo-1-pentyne for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile Alkynyl Halide for Synthetic Chemistry

Introduction

5-Bromo-1-pentyne is a valuable bifunctional reagent in organic synthesis, featuring both a terminal alkyne and a primary alkyl bromide. This unique combination of functional groups allows for a wide range of chemical transformations, making it a crucial building block in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, with purities typically ranging from 95% to over 98%. The quality and purity of the reagent are critical for reproducible and high-yielding synthetic outcomes. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Srisyn Labs | 98% | 28077-72-7 | C₅H₇Br | 147.02 |

| Fluorochem | 95% | 28077-72-7 | C₅H₇Br | 147.015 |

| Anax Laboratories | >98% | 28077-72-7 | C₅H₇Br | 147.02 |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.

| Property | Value | Reference |

| Appearance | Colorless to pale brown liquid | |

| Boiling Point | 98-100 °C | |

| Melting Point | -104 °C | |

| Density | ~1.3 g/mL | |

| Solubility | Soluble in organic solvents such as alcohols and ethers. |

Key Synthetic Applications and Experimental Protocols

The dual functionality of this compound allows for its participation in a variety of important organic reactions. The terminal alkyne can undergo reactions such as Sonogashira coupling and "click" chemistry, while the alkyl bromide is susceptible to nucleophilic substitution.

Nucleophilic Substitution Reactions

The primary alkyl bromide in this compound readily undergoes SN2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups.

Experimental Protocol: Synthesis of 5-Azido-1-pentyne

This protocol describes the nucleophilic substitution of the bromide with an azide (B81097) ion, a key step in preparing precursors for "click" chemistry.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in acetone.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-azido-1-pentyne.

Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.

Sonogashira Coupling

The terminal alkyne of this compound is a versatile handle for carbon-carbon bond formation via the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general framework for the Sonogashira coupling of an aryl halide with a terminal alkyne like this compound.

Materials:

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (B128534) or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Schlenk flask and inert gas atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Stir the mixture at room temperature for a few minutes.

-

Add this compound dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC).

-

Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., diethyl ether) and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and a general experimental workflow involving this compound.

Caption: General workflow for the nucleophilic substitution of this compound.

Caption: Simplified signaling pathway of a Sonogashira coupling reaction.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its bifunctional nature allows for a diverse range of chemical transformations, providing a powerful tool for medicinal chemists and researchers in drug discovery. Careful consideration of supplier specifications and adherence to established experimental protocols are crucial for achieving successful and reproducible synthetic outcomes. This guide serves as a foundational resource for the effective utilization of this compound in the laboratory.

An In-depth Technical Guide to the Spectral Data of 5-Bromo-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-bromo-1-pentyne, a valuable bifunctional molecule in organic synthesis. The document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above. These protocols are adaptable for the analysis of this compound and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.

-

Data Acquisition:

-

Gas Chromatography: A small volume of the sample solution is injected into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, high-energy electrons bombard the molecules, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

-

Data Processing: The resulting mass spectrum shows the relative abundance of the different fragment ions, providing a molecular fingerprint that can be used to determine the molecular weight and elucidate the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the Handling and Storage of 5-Bromo-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and use of 5-Bromo-1-pentyne (CAS No. 28077-72-7), a versatile reagent in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is a volatile organic compound soluble in common organic solvents such as acetone, dichloromethane, alcohols, and ethers.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₇Br |

| Molar Mass | 147.01 g/mol |

| Appearance | Colorless to pale yellow liquid/oil[1] |

| Boiling Point | 98-100 °C (at reduced pressure)[1] |

| 134 °C (at 763 Torr) | |

| Density | Approximately 1.3 g/mL to 1.361 g/cm³ |

| Melting Point | -104 °C[1] |

| Solubility | Soluble in acetone, dichloromethane, alcohols, and ethers[1] |

Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

| Hazard | Description |

| Flammability | Flammable liquid and vapor. |

| Health Hazards | Causes skin and eye irritation. May cause respiratory irritation.[1] Corrosive to skin, eyes, and the respiratory system.[1] |

| Inhalation | High volatility; inhalation of vapors should be avoided.[1] |

| Reactivity | Incompatible with strong oxidizing agents.[1] |

| Decomposition | Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide. |

Handling and Storage Protocols

Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn at all times:

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety goggles or a face shield.

-

Lab Coat: A flame-retardant lab coat is recommended.

-

Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator may be necessary.

Storage

-

Temperature: Store in a refrigerator at 2-8°C.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents, heat, sparks, and open flames.[1] Avoid high temperatures and direct sunlight.[1]

The following diagram illustrates the recommended workflow for the handling and storage of this compound.

Caption: A flowchart outlining the key steps for the safe receipt, storage, handling, and disposal of this compound.

Experimental Protocols

This compound is a common alkylating agent in organic synthesis. Below is a general protocol for its use in an alkylation reaction. This should be adapted based on the specific requirements of the reaction.

Objective: To perform an alkylation of a generic nucleophile with this compound.

Materials:

-

This compound

-

Nucleophile (e.g., a deprotonated terminal alkyne, an amine, or a phenoxide)

-

Anhydrous solvent (e.g., THF, DMF, or acetonitrile)

-

Base (if required for deprotonation of the nucleophile, e.g., NaH, K₂CO₃)

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and stir bar

-

Temperature control system (e.g., ice bath, oil bath)

Procedure:

-

Reaction Setup: Assemble the flame-dried glassware under an inert atmosphere.

-

Reagent Preparation: In the reaction flask, dissolve the nucleophile and any necessary base in the anhydrous solvent.

-

Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C with an ice bath) to control the initial exothermic reaction.

-

Addition of this compound: Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture via a dropping funnel over a period of 30-60 minutes.

-

Reaction Monitoring: Allow the reaction to stir at the appropriate temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture, typically by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution.

-

Workup: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.

The following diagram illustrates a generalized experimental workflow for an alkylation reaction using this compound.

Caption: A schematic of the general steps involved in a typical alkylation reaction utilizing this compound.

Disposal

Unused this compound and any waste generated from its use should be treated as hazardous halogenated organic waste.

-

Waste Collection: Collect in a designated, properly labeled, and sealed container for halogenated organic waste.

-

Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, typically via incineration.

-

Local Regulations: Always follow local, state, and federal regulations for hazardous waste disposal.

References

5-Bromo-1-pentyne: A Toxicological Assessment for Drug Development Professionals

An In-Depth Technical Guide

This document provides a comprehensive overview of the available toxicological data for 5-Bromo-1-pentyne, supplemented with in silico predictions and read-across analysis from structurally similar compounds. It is intended for researchers, scientists, and drug development professionals who may handle or consider this compound in synthetic and research applications. Given the limited direct experimental toxicological data, this guide emphasizes a modern, tiered approach to chemical hazard assessment, combining computational methods with established in vitro assays.

Physicochemical and Hazard Summary

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 28077-72-7 |

| Molecular Formula | C₅H₇Br |

| Molecular Weight | 147.01 g/mol |

| Appearance | Liquid |

| Density | 1.361 g/cm³ (Predicted) |

| Boiling Point | 126-127 °C |

| Flash Point | 31 °C |

| Solubility | Soluble in organic solvents |

Table 2: Summary of Known Hazards

| Hazard Class | Classification |

| Flammable Liquids | Category 3 |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |

Postulated Mechanism of Toxicity

The primary toxicological concern for this compound stems from its structure as a brominated aliphatic compound. Bromoalkanes are known to be more reactive alkylating agents than their chloro- or fluoro- analogs. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions with biological macromolecules.

It is hypothesized that this compound can act as an electrophile, forming covalent adducts with nucleophilic sites on DNA, proteins, and other cellular components. This alkylation can lead to:

-

Genotoxicity: DNA damage, mutations, and chromosomal aberrations.

-

Cytotoxicity: Disruption of protein structure and function, enzyme inhibition, and induction of oxidative stress.

-

Organ-specific toxicity: Depending on metabolism and distribution, toxicity could be targeted to specific organs.

The terminal alkyne group may also play a role in the compound's toxicity, potentially through metabolic activation or specific interactions with cellular targets.

Proposed Metabolic Pathway

While the specific metabolic fate of this compound has not been elucidated, a hypothetical pathway can be proposed based on the metabolism of similar xenobiotics. Metabolism would likely proceed through two main phases aimed at increasing water solubility and facilitating excretion.

-

Phase I (Functionalization): Oxidation, potentially at the terminal alkyne or along the alkyl chain, catalyzed by Cytochrome P450 (CYP) enzymes. This could introduce hydroxyl or epoxide groups.

-

Phase II (Conjugation): The modified compound would then be conjugated with endogenous molecules like glutathione (B108866) (GSH), glucuronic acid, or sulfate (B86663) to form highly water-soluble conjugates that can be readily eliminated.

Caption: Hypothetical metabolic pathway for this compound.

Recommended Toxicological Assessment Workflow

For a compound with limited toxicological data like this compound, a tiered, evidence-based assessment strategy is recommended. This approach begins with computational methods and progresses to in vitro assays, minimizing the use of animal testing while providing a robust safety profile.

Caption: Tiered workflow for toxicological assessment.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments proposed in the assessment workflow.

Genotoxicity Assessment Workflow

A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of this compound. This workflow is designed to detect different types of genetic damage.

Caption: Experimental workflow for genotoxicity testing.

5.1.1. Bacterial Reverse Mutation Assay (Ames Test)

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by a substance causing a significant increase in the number of revertant colonies, which have regained the ability to synthesize the essential amino acid.

-

Methodology:

-

Strains: A minimum of five strains should be used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to detect metabolites that may be genotoxic.

-

Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal agar (B569324) plates.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Analysis: The number of revertant colonies per plate is counted. A dose-dependent increase in revertants, typically at least a two-fold increase over the negative control, is considered a positive result.

-

5.1.2. In Vitro Micronucleus Test

-

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Methodology:

-

Cell Lines: Mammalian cell lines such as CHO, V79, TK6, or L5178Y are commonly used.

-

Exposure: Cells are exposed to a range of concentrations of this compound for a short period (e.g., 3-6 hours) with and without S9 mix, followed by a recovery period, or for a longer period (e.g., 24 hours) without S9 mix.

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.

-

5.1.3. Single Cell Gel Electrophoresis (Comet Assay)

-

Principle: This is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail."

-

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the chosen cell type (e.g., peripheral blood mononuclear cells, or a relevant cell line).

-

Exposure: Cells are treated with various concentrations of this compound.

-

Embedding and Lysis: Cells are mixed with low-melting-point agarose and layered onto a microscope slide. The slides are then immersed in a lysis solution to remove cellular proteins and membranes, leaving behind the DNA as "nucleoids."

-

Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

-

Analysis: The extent of DNA migration (comet tail length or tail moment) is quantified using image analysis software. A dose-dependent increase in DNA damage is indicative of genotoxicity.

-

Conclusion

Due to a lack of comprehensive experimental data, a definitive toxicological profile for this compound cannot be established at this time. However, its chemical structure strongly suggests a potential for toxicity mediated by alkylation of biological macromolecules, leading to skin, eye, and respiratory irritation, as well as potential genotoxicity. The proposed tiered assessment workflow, combining in silico analysis with a standard battery of in vitro genotoxicity and cytotoxicity assays, provides a robust framework for characterizing the hazard profile of this compound. This approach aligns with modern toxicological practices that emphasize mechanism-based assessment and the reduction of animal testing. For any application in research and drug development, appropriate safety precautions and engineering controls should be implemented to minimize exposure until a more complete toxicological profile is available.

Methodological & Application

Application Notes and Protocols for 5-Bromo-1-pentyne in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 5-bromo-1-pentyne in Sonogashira coupling reactions. It includes detailed experimental protocols, typical reaction parameters, and the underlying principles of the reaction, tailored for professionals in chemical research and pharmaceutical development.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, the reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3][4] Its mild reaction conditions and tolerance for a wide variety of functional groups have made it an indispensable tool in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[1][5][6]

This compound is a particularly useful bifunctional building block. It possesses a terminal alkyne suitable for Sonogashira coupling and a terminal bromide that can be used for subsequent nucleophilic substitution or other cross-coupling reactions. This dual functionality allows for the strategic and efficient construction of complex molecular architectures.

Reaction Principle: The Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7]

-

Palladium Cycle : A palladium(0) species undergoes oxidative addition with the aryl or vinyl halide (R¹-X) to form a palladium(II) complex.

-

Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne (H-C≡C-R²) in the presence of a base to form a copper(I) acetylide intermediate.[8]

-

Transmetalation : The copper acetylide transfers the alkynyl group to the palladium(II) complex.

-

Reductive Elimination : The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the active palladium(0) catalyst, thus completing the cycle.[7][8]

Figure 1: Proposed catalytic cycles for the Sonogashira coupling reaction.

Data Presentation: Typical Reaction Parameters

The success of a Sonogashira coupling reaction is highly dependent on the choice of catalyst, solvent, base, and temperature. The following table summarizes typical conditions for coupling this compound with an aryl halide.

| Parameter | Typical Range | Notes |

| Aryl Halide | 1.0 equivalent | Reactivity order: I > OTf > Br >> Cl.[2][8] |

| This compound | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | 0.5 - 5 mol% | Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][2][5] |

| Copper(I) Co-catalyst | 1 - 10 mol% | Copper(I) iodide (CuI) is the most frequently used co-catalyst.[4][5] |

| Base | 2 - 7 equivalents | Amine bases like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) are common. The base can sometimes serve as the solvent.[5][8] |

| Solvent | Anhydrous THF, DMF, Toluene | The choice of solvent depends on the solubility of the substrates. Anhydrous and anaerobic conditions are often required.[3][4] |

| Temperature | Room Temp. - 80 °C | While many reactions proceed at room temperature, less reactive halides (e.g., bromides) may require heating.[5][8] |

| Reaction Time | 3 - 24 hours | Progress should be monitored by analytical techniques such as TLC or LC-MS.[5][8] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Sonogashira coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol, 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Inert gas (Nitrogen or Argon)

-

Standard Schlenk line glassware, magnetic stirrer, and heating plate

Protocol:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

-

Solvent and Reagent Addition:

-

Under a positive pressure of inert gas, add anhydrous THF (10 mL) followed by the amine base (e.g., TEA, 5 mL) via syringe.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

-

Alkyne Addition:

-

Slowly add this compound (1.2 mmol) to the reaction mixture dropwise using a syringe.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature. Monitor the reaction progress every 1-2 hours using thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

If the reaction is sluggish, gently heat the mixture to 50-60 °C.[5]

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and filter it through a pad of Celite® to remove the catalyst residues.[8]

-

Wash the filtrate sequentially with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.[8]

-

Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

-

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Application Notes and Protocols for 5-Bromo-1-pentyne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-pentyne is a valuable bifunctional reagent for use in click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] Its terminal alkyne group allows for the highly efficient and regioselective formation of a stable 1,2,3-triazole ring with an azide-containing molecule.[3][4] The presence of a terminal bromoalkyl chain provides a versatile handle for subsequent functionalization, making this compound a useful building block in drug discovery, bioconjugation, and materials science.[5][6]

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, earning it the "click" designation.[7][8] This powerful ligation chemistry enables the rapid and reliable connection of molecular fragments.[2][9]

These application notes provide detailed protocols for the use of this compound in both small molecule synthesis and bioconjugation, along with expected reaction parameters and visualization of the chemical transformation and experimental workflow.

Data Presentation

Table 1: General Reaction Parameters for CuAAC with this compound

| Parameter | Small Molecule Synthesis | Bioconjugation | Reference(s) |

| Alkyne | This compound | This compound modified biomolecule | [1][10] |

| Azide (B81097) | Organic Azide (e.g., Benzyl (B1604629) Azide) | Azide-tagged biomolecule or probe | [11][12] |

| Copper Source | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | CuSO₄·5H₂O / Sodium Ascorbate | [1][12] |

| Ligand | None or TBTA | THPTA or BTTAA | [1][12] |

| Solvent | t-BuOH/H₂O, DMF, DMSO, CH₂Cl₂ | Aqueous Buffer (e.g., PBS, Phosphate Buffer) | [1][5][12] |

| Temperature | Room Temperature to 50°C | Room Temperature | [1][11] |

| Reaction Time | 1 - 24 hours | 1 - 4 hours | [10][11] |

Table 2: Representative Reaction Conditions and Expected Yields

| Reactants | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference(s) |

| This compound + Benzyl Azide | 1-5 mol% CuSO₄, 10 mol% Na-Ascorbate | t-BuOH/H₂O (1:1) | 12 | 25 | >90 | [11][13] |

| This compound + Azido-PEG-Biotin | 50-100 µM CuSO₄, 5 mM Na-Ascorbate, 500 µM THPTA | PBS pH 7.4 | 1 | 25 | >80 | [1][12] |

| This compound + Azido-modified Peptide | 100 µM CuSO₄, 2.5 mM Na-Ascorbate, 500 µM THPTA | Phosphate Buffer pH 7.0 | 2 | 25 | >75 | [1][12] |

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-(3-bromopropyl)-1H-1,2,3-triazole

This protocol describes a typical procedure for the CuAAC reaction between this compound and benzyl azide.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

-

To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-benzyl-4-(3-bromopropyl)-1H-1,2,3-triazole.[14]

Protocol 2: Bioconjugation of an Azide-Modified Peptide with a this compound Linker

This protocol outlines the conjugation of a peptide containing an unnatural amino acid with an azide side chain to a linker derived from this compound. This would be the second step after the initial modification of a molecule with this compound.

Materials:

-

Azide-modified peptide

-

This compound (or a derivative)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (20 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

PD-10 desalting column

Procedure:

-

Dissolve the azide-modified peptide in PBS to a final concentration of 1-10 mg/mL.

-

Add the this compound derivative (10-20 eq) to the peptide solution.

-

In a separate microcentrifuge tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a final copper concentration of 100 µM and a ligand concentration of 500 µM in the final reaction volume.[1]

-

Add the catalyst premix to the peptide/alkyne solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.[12]

-

Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.

-

Purify the resulting bromo-functionalized peptide conjugate from excess reagents using a PD-10 desalting column, following the manufacturer's instructions.

-

The purified conjugate can be characterized by techniques such as mass spectrometry and HPLC.

Mandatory Visualization

Caption: Chemical reaction scheme for the CuAAC synthesis.

Caption: General workflow for bioconjugation.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. esports.bluefield.edu - Click Chemistry Organic Reactions [esports.bluefield.edu]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 6. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. scribd.com [scribd.com]

- 9. rsc.org [rsc.org]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. dea.gov [dea.gov]

Applications of 5-Bromo-1-pentyne in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-pentyne is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry. Its structure, featuring a terminal alkyne and a primary alkyl bromide, allows for orthogonal chemical modifications, making it a valuable building block in the synthesis of complex bioactive molecules. The terminal alkyne is amenable to various transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole rings.[1][2] The bromo group, on the other hand, serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities.[3] This dual reactivity allows for the strategic incorporation of a five-carbon linker into drug candidates, natural product analogs, and bioconjugates.[1]

This document provides detailed application notes on the use of this compound in medicinal chemistry, focusing on its application in the synthesis of heterocyclic compounds with potential therapeutic activities. Experimental protocols for key synthetic transformations are provided, along with quantitative data on the biological activity of representative compounds.

Key Applications in Medicinal Chemistry

The unique chemical properties of this compound make it a valuable tool for:

-

Synthesis of Triazole-Containing Compounds: The terminal alkyne functionality of this compound is readily employed in CuAAC reactions with various azides to generate 1,4-disubstituted 1,2,3-triazoles. Triazoles are known to be metabolically stable isosteres for various functional groups and are prevalent in many approved drugs.[2] This approach is widely used for the rapid synthesis of compound libraries for high-throughput screening.[1]

-

Introduction of Linkers and Spacers: The five-carbon chain of this compound can act as a flexible linker to connect a pharmacophore to another moiety, such as a targeting group, a solubilizing group, or a payload in an antibody-drug conjugate (ADC). The length and flexibility of the linker are critical for optimizing the pharmacokinetic and pharmacodynamic properties of a drug.

-

Alkylation of Heterocycles and Other Nucleophiles: The primary bromide in this compound is a good electrophile for SN2 reactions. This allows for the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and the nitrogen atoms of heterocyclic rings, to introduce the pentynyl moiety.[3]

-

Synthesis of Natural Product Analogs: this compound serves as a building block for the synthesis of analogs of natural products, enabling the exploration of structure-activity relationships (SAR) and the development of derivatives with improved therapeutic profiles.[1]

Application Example: Synthesis of 1,2,3-Triazole-Uracil Conjugates as Potential Anticancer Agents

This section details the synthesis and biological evaluation of a series of 1,2,3-triazole-uracil conjugates. While the specific example utilizes a propargylated uracil (B121893) derivative, the synthetic strategy and the biological relevance are directly applicable to demonstrating the utility of this compound in generating similar bioactive compounds. By replacing the propargylated uracil with a suitable azide (B81097) and reacting it with this compound, a similar class of compounds could be synthesized. The subsequent nucleophilic substitution of the bromine would allow for further diversification.

The target compounds in this example were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis.[4]

Quantitative Biological Activity Data

The synthesized 1,2,3-triazole-uracil conjugates were evaluated for their in vitro cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

| Compound | Target | HeLa (IC50 in µM) | HUH-7 (IC50 in µM) | NIH/3T3 (IC50 in µM) |

| 5h | VEGFR-2 | 4.5 | 7.7 | >100 |

| 5-Fluorouracil (5-FU) | Thymidylate Synthase | 12.5 | 18.2 | Not Reported |

Data adapted from a study on substituted 1,2,3-triazole-uracil ensembles. Compound 5h is a representative potent compound from the series.[4]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general method for the synthesis of 1-(5-bromopent-1-yn-1-yl)-1H-1,2,3-triazole derivatives.

Materials:

-

This compound

-

Organic azide (e.g., benzyl (B1604629) azide, phenyl azide)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Dimethylformamide (DMF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the organic azide (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of DMF and water (10 mL), add copper(II) sulfate pentahydrate (0.02 mmol, 2 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).

-

Stir the reaction mixture vigorously at room temperature for 1-1.5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 1,2,3-triazole product.

Protocol 2: General Procedure for Nucleophilic Substitution of the Bromine in a this compound Derivative

This protocol describes a general method for the reaction of a 1-(5-bromopent-1-yn-1-yl)-1H-1,2,3-triazole derivative with a nucleophile.

Materials:

-

1-(5-bromopent-1-yn-1-yl)-1H-1,2,3-triazole derivative (from Protocol 1)

-

Nucleophile (e.g., a heterocyclic amine, phenol, thiol)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (B52724) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 1-(5-bromopent-1-yn-1-yl)-1H-1,2,3-triazole derivative (1.0 mmol) and the nucleophile (1.2 mmol) in acetonitrile or DMF (10 mL), add potassium carbonate (2.0 mmol).

-

Stir the reaction mixture at 60-80 °C for 4-12 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired substituted product.

Visualizations

Synthetic Workflow for Bioactive Triazoles

Caption: Synthetic workflow for the two-step synthesis of bioactive triazoles.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a triazole-based compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Bromo-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-pentyne is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a terminal alkyne and a primary alkyl bromide, allows for a range of chemical transformations, making it an important precursor in medicinal chemistry and drug discovery. The terminal alkyne can participate in reactions such as Sonogashira coupling, cycloadditions, and nucleophilic additions, while the bromo group is susceptible to nucleophilic substitution, enabling the introduction of diverse functionalities and subsequent cyclization. This document provides an overview of the applications of this compound in the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, complete with detailed experimental protocols for key transformations.

Synthesis of Nitrogen-Containing Heterocycles

The dual reactivity of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles, including pyrrolidines, piperidines, and more complex fused systems. The general strategy involves an initial reaction at either the alkyne or the bromide, followed by an intramolecular cyclization.

One common approach involves the reaction of this compound with a primary or secondary amine. The amine can first displace the bromide to form a secondary or tertiary amine, which then undergoes an intramolecular cyclization onto the alkyne. Alternatively, the alkyne can be functionalized first, for example, through a Sonogashira coupling, followed by cyclization involving the bromo group.

General Experimental Workflow for N-Heterocycle Synthesis

Caption: General workflow for the synthesis of N-heterocycles.

Synthesis of Oxygen-Containing Heterocycles